molecular formula C15H11N5S B6173202 1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole CAS No. 2226844-29-5

1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole

Cat. No. B6173202
CAS RN: 2226844-29-5
M. Wt: 293.3
InChI Key:
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Description

1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole, hereafter referred to as 1M2P-TBD, is a heterocyclic compound with an aromatic ring containing a nitrogen and sulfur atom. It is a derivative of thiazole, a five-membered ring system composed of four carbon atoms and one nitrogen atom. 1M2P-TBD is used in various scientific research applications, such as drug design, biochemistry, and pharmacology. It has a range of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.

Scientific Research Applications

1M2P-TBD is used in a number of scientific research applications. It is used in drug design as a potential lead compound for the development of novel drugs. It is also used in biochemistry and pharmacology to study the structure and function of proteins and enzymes. Additionally, 1M2P-TBD is used in laboratory experiments to study the effects of various drugs and compounds on biological systems.

Mechanism of Action

The mechanism of action of 1M2P-TBD is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body by forming hydrogen bonds and van der Waals forces. It is also believed to interact with other molecules in the body, such as hormones and neurotransmitters, to affect biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1M2P-TBD are not yet fully understood. However, studies have shown that it has the potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as affect the expression of genes involved in the regulation of cell growth and differentiation. It has also been shown to have an anti-inflammatory effect and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1M2P-TBD has several advantages and limitations for laboratory experiments. One of the main advantages of using 1M2P-TBD in laboratory experiments is its stability and low toxicity. It is also relatively inexpensive and easy to synthesize. However, 1M2P-TBD has several limitations, including its poor solubility in water and its limited availability. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects on biological systems.

Future Directions

There are a number of potential future directions for 1M2P-TBD research. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential as a drug lead compound and to develop novel drugs. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent and to develop new treatments for inflammatory diseases. Finally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.

Synthesis Methods

The synthesis of 1M2P-TBD can be achieved through a number of methods. The most common method is the reaction of pyrimidine with thiourea, followed by an alkylation reaction with methyl iodide. This method yields a mixture of 1M2P-TBD and its isomer, 2-methyl-1-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole. The two isomers can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole involves the condensation of 2-amino-4-methylbenzoic acid with 2-bromo-1-methyl-4-nitrobenzene to form 1-methyl-2-(4-nitro-2-bromomethylphenyl)benzoic acid. This intermediate is then reacted with thiourea and potassium hydroxide to form 1-methyl-2-[2-(4-nitrophenyl)thiazol-4-yl]-1H-benzo[d]imidazole. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, and the pyrimidine ring is introduced using 2-chloropyrimidine in the presence of potassium carbonate and DMF.", "Starting Materials": [ "2-amino-4-methylbenzoic acid", "2-bromo-1-methyl-4-nitrobenzene", "thiourea", "potassium hydroxide", "palladium on carbon", "hydrogen gas", "2-chloropyrimidine", "potassium carbonate", "DMF" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylbenzoic acid with 2-bromo-1-methyl-4-nitrobenzene in the presence of a base such as potassium carbonate and DMF to form 1-methyl-2-(4-nitro-2-bromomethylphenyl)benzoic acid.", "Step 2: Reaction of 1-methyl-2-(4-nitro-2-bromomethylphenyl)benzoic acid with thiourea and potassium hydroxide in a solvent such as ethanol to form 1-methyl-2-[2-(4-nitrophenyl)thiazol-4-yl]-1H-benzo[d]imidazole.", "Step 3: Reduction of the nitro group in 1-methyl-2-[2-(4-nitrophenyl)thiazol-4-yl]-1H-benzo[d]imidazole using palladium on carbon and hydrogen gas to form 1-methyl-2-[2-(4-aminophenyl)thiazol-4-yl]-1H-benzo[d]imidazole.", "Step 4: Introduction of the pyrimidine ring by reacting 1-methyl-2-[2-(4-aminophenyl)thiazol-4-yl]-1H-benzo[d]imidazole with 2-chloropyrimidine in the presence of potassium carbonate and DMF to form 1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole." ] }

CAS RN

2226844-29-5

Product Name

1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole

Molecular Formula

C15H11N5S

Molecular Weight

293.3

Purity

95

Origin of Product

United States

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